molecular formula C12H20N2O2 B1391479 tert-Butyl (4-cyanocyclohexyl)carbamate CAS No. 873537-32-7

tert-Butyl (4-cyanocyclohexyl)carbamate

Cat. No.: B1391479
CAS No.: 873537-32-7
M. Wt: 224.3 g/mol
InChI Key: QHZJRHRMFIDRFL-UHFFFAOYSA-N
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Description

Tert-Butyl (4-cyanocyclohexyl)carbamate is an organic compound with the molecular formula C12H20N2O2. It is known for its unique physical, chemical, and biological properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-Butyl (4-cyanocyclohexyl)carbamate can be synthesized through several methods. One common approach involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations. The product is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl (4-cyanocyclohexyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbamate group into amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, cesium carbonate as a base, and organic solvents like 1,4-dioxane .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions can produce amines .

Scientific Research Applications

Tert-Butyl (4-cyanocyclohexyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is employed in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which tert-Butyl (4-cyanocyclohexyl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s stability and reactivity make it a valuable intermediate in various chemical reactions, allowing for the efficient synthesis of complex molecules.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (4-oxocyclohexyl)carbamate: Known for its stability and reactivity, making it a valuable intermediate in organic synthesis.

    tert-Butyl carbazate: Used in solid-phase peptide synthesis and as a reagent in the synthesis of HIV-1 protease inhibitors.

Uniqueness

Tert-Butyl (4-cyanocyclohexyl)carbamate is unique due to its specific reactivity and stability, which make it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions under controlled conditions allows for the efficient synthesis of complex molecules.

Properties

IUPAC Name

tert-butyl N-(4-cyanocyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-12(2,3)16-11(15)14-10-6-4-9(8-13)5-7-10/h9-10H,4-7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHZJRHRMFIDRFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901179271
Record name Carbamic acid, N-(4-cyanocyclohexyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901179271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1303968-12-8, 873537-32-7
Record name Carbamic acid, N-(4-cyanocyclohexyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1303968-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(4-cyanocyclohexyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901179271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans tert-Butyl (4-cyanocyclohexyl)carbamate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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